2-Propen-1-ol, 3-(methylthio)-, (E)-

Description

Contextual Significance of Sulfur-Containing Allylic Alcohols in Organic and Bioorganic Chemistry

Sulfur-containing compounds are of immense importance across various scientific disciplines, including life sciences, material science, and pharmaceutical science. acs.org Organosulfur compounds, in particular, are found in numerous natural products and are integral components of many FDA-approved drugs. nih.gov The inclusion of a sulfur atom can significantly influence a molecule's biological activity and physical properties. mdpi.com For instance, many organosulfur compounds derived from vegetables are recognized for their health-promoting effects. nih.gov

Allylic alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond, are versatile building blocks in organic synthesis. youtube.com The combination of these two functionalities in sulfur-containing allylic alcohols creates a scaffold with unique reactivity and potential for diverse chemical transformations. These compounds can participate in a variety of reactions, including electrophilic additions, nucleophilic substitutions, and rearrangements, making them valuable intermediates in the synthesis of complex molecules. numberanalytics.com

In the realm of bioorganic chemistry, allylic sulfur compounds, such as those found in garlic, have been shown to exhibit chemopreventive effects and can suppress the proliferation of tumor cells. nih.gov The biochemical mechanisms are thought to involve the interaction of these compounds with cellular detoxification systems. nih.gov The presence of both a reactive allyl group and a sulfur atom in molecules like (E)-2-propen-1-ol, 3-(methylthio)- suggests potential for similar biological activities, although specific research on this particular compound is limited. The structural similarity to compounds like 3-(methylthio)-1-propanol, which is used in the preparation of chemosensors and nanocarriers, further highlights the potential applications of this class of molecules. sigmaaldrich.com

Stereochemical Considerations and Nomenclature of (E)-2-Propen-1-ol, 3-(methylthio)-

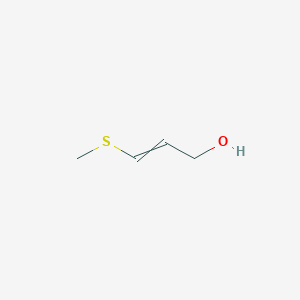

The nomenclature "(E)-2-Propen-1-ol, 3-(methylthio)-" precisely defines the structure and stereochemistry of the molecule.

2-Propen-1-ol : This is the parent structure, indicating a three-carbon chain with a double bond between carbons 2 and 3 (propene) and a hydroxyl group (-OH) on carbon 1. chemeo.comnist.gov This arrangement classifies it as an allylic alcohol.

3-(methylthio)- : This substituent indicates a methyl group attached to a sulfur atom (a thioether), which is in turn bonded to the third carbon of the propene chain. libretexts.org

(E)- : This prefix specifies the stereochemistry of the double bond. The 'E' stands for entgegen (German for opposite) and indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. In this case, the -CH2OH group on carbon 2 and the -S-CH3 group on carbon 3 are on opposite sides of the double bond.

The presence of the double bond introduces the possibility of E/Z isomerism, which can significantly impact the molecule's physical, chemical, and biological properties. The specific spatial arrangement of the (E)-isomer can influence how it interacts with other molecules, including enzymes and receptors in biological systems.

Overview of Research Trajectories for Related Organosulfur Compounds and Allylic Systems

The fields of organosulfur chemistry and allylic systems are dynamic areas of research with several key trajectories.

Organosulfur Chemistry:

Green Synthesis: A major focus is the development of environmentally friendly methods for creating sulfur-containing molecules, utilizing sustainable sulfurizing reagents and methodologies. acs.org

Catalysis: The use of metal catalysts, such as palladium and copper, to facilitate the formation of carbon-sulfur bonds is a highly active area of research. nih.gov These methods offer efficient and selective ways to synthesize complex organosulfur compounds.

Medicinal Chemistry: The synthesis and evaluation of novel organosulfur compounds for their therapeutic potential remains a significant driver of research. nih.govfrontiersin.org This includes exploring their roles as anti-inflammatory, and anticancer agents. nih.govfrontiersin.org

Allylic Systems:

Asymmetric Catalysis: A vast amount of research is dedicated to the development of enantioselective catalytic reactions involving allylic compounds. acs.org This allows for the synthesis of chiral molecules with high stereocontrol, which is crucial for the production of many pharmaceuticals.

C-H Functionalization: Direct functionalization of allylic C-H bonds is a powerful strategy for streamlining synthetic routes and is an area of intense investigation. rsc.org

Radical Chemistry: The allyl radical is a versatile intermediate in organic synthesis, and ongoing research seeks to expand its applications in forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

The study of compounds like (E)-2-propen-1-ol, 3-(methylthio)- lies at the confluence of these research trends. Future investigations into this and related molecules will likely leverage advances in catalysis and green chemistry to explore their synthesis and potential applications in materials science and medicine.

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylsulfanylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-6-4-2-3-5/h2,4-5H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBKYJIFQHXTLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50760465 | |

| Record name | 3-(Methylsulfanyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50760465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98264-38-1 | |

| Record name | 3-(Methylsulfanyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50760465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Chemodiversity of E 2 Propen 1 Ol, 3 Methylthio Analogues

Discovery and Isolation Methodologies from Biological Matrices

The identification of (E)-2-Propen-1-ol, 3-(methylthio)- and its analogues from complex biological samples relies on sophisticated methodologies. The volatile and often trace-level nature of these sulfur compounds necessitates specialized extraction and analytical techniques.

Occurrence in Allium Species (e.g., garlic, onion, Welsh onion)

The Allium genus, which includes onions and garlic, is renowned for its rich profile of sulfur-containing compounds. These compounds are formed enzymatically when the plant tissue is disrupted. researchgate.net In onions (Allium cepa L.), the primary flavor precursors are S-alk(en)yl-L-cysteine sulfoxides, with isoalliin (B1237514) (S-1-propenyl cysteine sulfoxide) being the most abundant. researchgate.netnih.gov The action of the enzyme alliinase on these precursors initiates a cascade of chemical reactions that produce a variety of volatile sulfur compounds. researchgate.net

While direct identification of (E)-2-Propen-1-ol, 3-(methylthio)- is less commonly reported, numerous close structural analogues have been identified. For instance, a study on yellow onion juice identified novel sulfur compounds, including 1-methylsulfanyl-1-propanethiol. researchgate.net Other research has confirmed the presence of various S-alk(en)ylthio-L-cysteine derivatives in fresh onions, which act as precursors to volatile sulfur molecules. nih.gov In Allium atroviolaceum, compounds such as methyl 1-propenyl disulfide have been found. unpak.ac.id

Table 1: Selected (E)-2-Propen-1-ol, 3-(methylthio)- Analogues in Allium Species

| Compound Name | Species | Reference |

| 1-Methylsulfanyl-1-propanethiol | Allium cepa (Yellow Onion) | researchgate.net |

| Methyl 1-propenyl disulfide | Allium atroviolaceum | unpak.ac.id |

| S-(1-propenylthio)-L-cysteine | Allium cepa (Onion) | nih.gov |

Presence in Fungi and Truffles (e.g., Tuber species)

Truffles, belonging to the genus Tuber, are prized for their unique and potent aroma, which is largely defined by a complex mixture of volatile organic compounds, including many sulfur-containing molecules. researchgate.netmdpi.com Research into the aroma components of various truffle species has led to the identification of several analogues of (E)-2-Propen-1-ol, 3-(methylthio)-.

Specifically, (E)-1-(methylthio)-1-propene and its (Z)-isomer are considered typical compounds for Tuber macrosporum. mdpi.com While not the primary focus compound, the closely related alcohol, 3-(methylthio)-1-propanol (methionol), and its precursor, 3-(methylthio)propanal, have been identified in truffle fermentation systems, where their biosynthesis is induced by the addition of L-methionine. researchgate.netnih.gov These sulfur volatiles are recognized as essential determinants of the aroma in both European and Asian truffle species. researchgate.netnih.gov

Table 2: Selected (E)-2-Propen-1-ol, 3-(methylthio)- Analogues in Fungi and Truffles

| Compound Name | Species | Reference |

| (E)-1-(methylthio)-1-propene | Tuber macrosporum, T. excavatum | mdpi.com |

| (Z)-1-(methylthio)-1-propene | Tuber macrosporum, T. excavatum | mdpi.com |

| 3-(Methylthio)propanal | Tuber spp. (fermentation) | researchgate.netnih.gov |

| 3-(Methylthio)-1-propanol | Tuber spp. (fermentation) | researchgate.net |

Identification in Other Natural Product Sources (e.g., Ferula plants, tropical fruits)

Beyond the well-known Allium and Tuber genera, analogues of (E)-2-Propen-1-ol, 3-(methylthio)- have been identified in other distinct natural sources.

The essential oil from the roots of Ferula assa-foetida, a perennial herb native to Central Asia, contains a high concentration of sulfur compounds. asianpubs.org Among the dominant components identified are (E)-1-propenyl sec-butyl disulfide and (Z)-1-propenyl sec-butyl disulfide, which are clear structural analogues. asianpubs.org

In the realm of tropical fruits, volatile sulfur compounds (VSCs) are crucial contributors to their characteristic juicy and fresh aromas, though they are often present in trace amounts. nih.gov In durian (Durio zibethinus), a fruit famous for its strong, sulfurous aroma, a variety of VSCs have been cataloged. nih.gov Among these is ethyl 3-(methylthio)-(E)-2-propenoate, an ester analogue of the target compound. nih.gov

Table 3: Selected (E)-2-Propen-1-ol, 3-(methylthio)- Analogues in Other Natural Sources

| Compound Name | Source | Reference |

| (E)-1-Propenyl sec-butyl disulfide | Ferula assa-foetida (Root) | asianpubs.org |

| (Z)-1-Propenyl sec-butyl disulfide | Ferula assa-foetida (Root) | asianpubs.org |

| Ethyl 3-(methylthio)-(E)-2-propenoate | Durio zibethinus (Durian) | nih.gov |

Advanced Extraction and Enrichment Techniques for Trace Analysis

The analysis of trace sulfur compounds like (E)-2-Propen-1-ol, 3-(methylthio)- from complex natural matrices presents significant challenges due to their low concentrations and potential for thermal instability. researchgate.net To overcome these issues, a range of advanced extraction and enrichment techniques have been developed and applied.

Conventional methods like hydrodistillation and solvent extraction are often used as initial steps. unpak.ac.idnih.gov However, to enhance efficiency, reduce solvent consumption, and preserve the integrity of delicate compounds, more advanced technologies are employed. nih.gov These include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical-Fluid Extraction (SFE), and Pressurised-Liquid Extraction (PLE). nih.govmdpi.com

For targeted enrichment of thiols and other sulfur compounds, specific methods are required. One effective technique involves the use of a mercuric agarose (B213101) gel column, which selectively binds thiols, allowing them to be separated from the bulk matrix before analysis. researchgate.net This enrichment is crucial for detecting low-abundance compounds.

Following extraction and enrichment, the analysis is typically performed using gas chromatography (GC) coupled with a selective detector. sgs.com The Sulfur Chemiluminescence Detector (GC-SCD) is particularly effective as it can detect sulfur species at low levels with minimal interference. sgs.comesaa.org For thermally labile compounds, techniques like solvent elimination injections at low initial temperatures are used to prevent degradation during analysis. researchgate.net Furthermore, high-performance liquid chromatography (HPLC) and GC coupled with mass spectrometry (GC-MS) are indispensable tools for the definitive identification and quantification of these volatile sulfur compounds. nih.govmdpi.com

Chemical Synthesis and Stereoselective Methodologies for E 2 Propen 1 Ol, 3 Methylthio and Its Derivatives

Derivatization Strategies for Structural Modification and Analogue Generation

Synthesis of Cyanoacrylate Derivatives from Methylthio Acrylates

A significant application of methylthio acrylates is in the synthesis of cyanoacrylate derivatives. A notably efficient method involves the reaction of 2-cyano-3,3-dimethylthioacrylate with various aromatic amines or aminopyridines to produce (E)-3-methylthio-3-substituted arylamino-2-cyanoacrylates. mdpi.comnih.gov This reaction is a nucleophilic substitution where one of the methylthio groups is displaced by an amine.

The synthesis can be conducted under mild conditions, and efficiency has been greatly improved through the use of microwave irradiation. mdpi.comresearchgate.net In a typical procedure, 2-cyano-3,3-dimethylthioacrylate is treated with an aromatic amine in the presence of a base, such as sodium hydride (NaH), in a solvent mixture like dimethylformamide (DMF) and tetrahydrofuran (THF). mdpi.com The use of microwave heating at 50°C can reduce the reaction time to as little as 30 minutes, achieving moderate to high yields (64.0% to 93.5%). mdpi.comnih.govresearchgate.net This microwave-assisted method is considered simple, rapid, and environmentally friendly compared to conventional heating methods that may require longer reaction times. mdpi.comresearchgate.net While the reaction proceeds readily with highly nucleophilic amines like alkylamines, the use of a catalyst or more forcing conditions may be necessary for less nucleophilic aromatic or heterocyclic amines. jlu.edu.cn

The table below summarizes the synthesis of several (E)-3-methylthio-3-arylamino-2-cyanoacrylate derivatives under microwave irradiation.

| Amine Reactant | Product | Yield (%) |

|---|---|---|

| 4-chloroaniline | (E)-Ethyl 3-(4-chlorophenylamino)-2-cyano-3-methylthio acrylate | 85.4 |

| 4-trifluoromethylaniline | (E)-Ethyl 3-(4-trifluoromethylphenylamino)-2-cyano-3-methylthio acrylate | 93.5 |

| 2-methoxypyridin-4-ylamine | (E)-Ethyl 3-(2-methoxypyridin-4-yl-amino)-2-cyano-3-methylthio acrylate | 78.0 |

| 4-methylbenzothiazol-2-ylamine | (E)-Ethyl 3-(4-methylbenzothiazol-2-yl-amino)-2-cyano-3-methylthio acrylate | 64.0 |

| 4-aminopyridine | (E)-Ethyl 3-(pyridin-4-yl-amino)-2-cyano-3-methylthio acrylate | 75.0 |

Data sourced from Ouyang et al., 2005. mdpi.com

Annulation Reactions Involving Methylthio-Substituted Propenones

Annulation, or ring-forming, reactions are powerful tools in organic synthesis for constructing cyclic and polycyclic systems. nih.gov A classic and widely used example is the Robinson annulation, which involves a two-step sequence: a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. libretexts.orglibretexts.org This process typically takes place between a nucleophilic donor, such as a β-diketone or a cyclic ketone, and an α,β-unsaturated ketone acceptor. libretexts.org The product of the initial Michael addition is a 1,5-diketone, which, upon treatment with a base, undergoes an intramolecular aldol reaction to yield a cyclohexenone derivative. libretexts.org

While annulation reactions are broadly applicable, specific examples involving methylthio-substituted propenones derived from (E)-2-propen-1-ol, 3-(methylthio)- are not extensively detailed in the surveyed literature. Hypothetically, the corresponding α,β-unsaturated ketone, (E)-4-(methylthio)but-3-en-2-one, could serve as a Michael acceptor in a Robinson annulation. The presence of the methylthio group could influence the reactivity of the conjugated system and potentially be retained or eliminated in the final cyclic product, offering a route to functionalized cyclohexenones. However, detailed studies of this specific transformation are required to establish its feasibility and outcome.

Preparation of Triazole-Linked Analogues

The 1,2,3-triazole moiety is a prominent heterocyclic scaffold in medicinal chemistry and materials science, often synthesized using the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netorganic-chemistry.orgbeilstein-journals.org This reaction forms a 1,4-disubstituted 1,2,3-triazole by joining an azide and a terminal alkyne with high regioselectivity and functional group tolerance. organic-chemistry.orgmdpi.com

Derivatives of (E)-2-propen-1-ol, 3-(methylthio)- can be readily converted into precursors for CuAAC reactions. The versatile hydroxyl group allows for the introduction of either an azide or an alkyne functionality.

Synthesis of an Allylic Azide: The hydroxyl group can be converted into a good leaving group, for example, by tosylation with tosyl chloride or by conversion to an allylic halide. Subsequent reaction with sodium azide (NaN₃) via nucleophilic substitution yields the corresponding allylic azide derivative.

Synthesis of a Terminal Alkyne: The alcohol can be O-functionalized by etherification with an alkyne-containing electrophile, such as propargyl bromide, under basic conditions (Williamson ether synthesis) to introduce a terminal alkyne.

Once synthesized, these functionalized derivatives of (E)-2-propen-1-ol, 3-(methylthio)- can be reacted with a complementary partner in a CuAAC reaction. For instance, the azide derivative can be "clicked" with various terminal alkynes, or the alkyne derivative can be reacted with various organic azides, to generate a library of triazole-linked analogues. nih.gov

The general scheme for this synthetic approach is presented below:

Step 1: Functionalization Route A (Azide): (E)-3-(methylthio)prop-2-en-1-ol → (E)-1-azido-3-(methylthio)prop-1-ene Route B (Alkyne): (E)-3-(methylthio)prop-2-en-1-ol → (E)-3-(methylthio)-1-(prop-2-yn-1-yloxy)prop-1-ene

Step 2: CuAAC ReactionStereocontrolled Synthesis of Chiral Derivatives

The double bond in (E)-2-propen-1-ol, 3-(methylthio)- provides an opportunity for stereocontrolled synthesis to generate chiral derivatives. nih.gov A premier method for introducing chirality at an alkene in an allylic alcohol is asymmetric epoxidation.

The Sharpless Asymmetric Epoxidation is a highly reliable and predictable method for converting prochiral allylic alcohols into chiral epoxy alcohols with high enantioselectivity. The reaction utilizes titanium tetraisopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice of the tartrate ligand dictates the facial selectivity of the epoxidation:

(+)-DET delivers the epoxide oxygen to one face of the alkene.

(-)-DET delivers the oxygen to the opposite face.

Applying this methodology to (E)-2-propen-1-ol, 3-(methylthio)- would yield one of two enantiomeric epoxy alcohols. The directing effect of the hydroxyl group is crucial for the success and stereoselectivity of this reaction. nih.gov These resulting chiral epoxy alcohols are valuable synthetic intermediates themselves. They contain two electrophilic carbon atoms and can be opened regioselectively by various nucleophiles to afford a range of functionalized, enantiomerically enriched 1,2-diols and other derivatives. This powerful reaction thus serves as a gateway to a variety of complex chiral molecules derived from the simple achiral starting material.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Reactivity of the Allylic Alcohol Functionality

The allylic alcohol group is a versatile functional handle, susceptible to oxidation, reduction, and substitution reactions, often influenced by the adjacent double bond.

The oxidation of the primary allylic alcohol in (E)-3-(methylthio)-2-propen-1-ol can be selectively achieved to yield the corresponding α,β-unsaturated aldehyde, (E)-3-(methylthio)-2-propenal. Reagents commonly employed for this transformation include manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), which are known for their mild and selective oxidation of allylic alcohols without affecting the thioether or the carbon-carbon double bond. More vigorous oxidation could potentially lead to the corresponding carboxylic acid, (E)-3-(methylthio)-2-propenoic acid, though this may also risk oxidation at the sulfur atom.

Conversely, reduction of the allylic alcohol functionality is less straightforward. Catalytic hydrogenation would likely reduce the carbon-carbon double bond in addition to the alcohol, yielding 3-(methylthio)-1-propanol. Selective reduction of just the hydroxyl group is not a typical transformation for this class of compounds.

The hydroxyl group of (E)-3-(methylthio)-2-propen-1-ol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. medcraveonline.commedcraveonline.com These reactions are typically catalyzed by an acid or proceed via an activated intermediate. For instance, reaction with acetic anhydride (B1165640) would yield (E)-3-(methylthio)prop-2-en-1-yl acetate (B1210297). The production of acetate esters from similar sulfur-containing alcohols like 3-(methylthio)-1-propanol has been demonstrated in biocatalytic systems, highlighting the accessibility of this reaction pathway. nih.gov

Etherification can be accomplished under standard conditions, such as the Williamson ether synthesis. Treatment of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide), would produce the corresponding ether, such as (E)-1-methoxy-3-(methylthio)prop-2-ene.

The allylic nature of the alcohol makes its derivatives susceptible to rearrangement reactions. byjus.com While the alcohol itself is relatively stable, conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or a halide) facilitates nucleophilic substitution. Such substitutions can proceed via an Sₙ2 mechanism, retaining the original structure, or an Sₙ2' mechanism, which involves nucleophilic attack at the γ-carbon (the carbon double-bonded to the carbon bearing the leaving group), resulting in an allylic rearrangement. rsc.org

For example, if the hydroxyl group is converted to a chloride, forming (E)-1-chloro-3-(methylthio)prop-2-ene, a nucleophile (Nu⁻) could attack the C1 carbon to give the direct substitution product or the C3 carbon to give the rearranged product, 1-(methylthio)-3-(nucleo)prop-1-ene. The regiochemical outcome is often dependent on the nature of the nucleophile, solvent, and steric factors.

Transformations Involving the Thioether Moiety

The sulfur atom in the thioether group is a key site of reactivity, primarily due to its nucleophilicity and its ability to exist in multiple oxidation states. msu.edu

The thioether moiety of (E)-3-(methylthio)-2-propen-1-ol can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone without affecting the allylic alcohol or the double bond. organic-chemistry.orgorganic-chemistry.org This stepwise oxidation is a common and controllable transformation for sulfides.

The reaction can be controlled to yield either the sulfoxide or the sulfone by managing the stoichiometry of the oxidizing agent. organic-chemistry.org For example, using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures typically affords the sulfoxide, (E)-3-(methylsulfinyl)-2-propen-1-ol. The resulting sulfoxide is chiral at the sulfur atom. libretexts.org

Using an excess of the oxidizing agent (two or more equivalents) or stronger oxidants like Oxone® leads to the formation of the sulfone, (E)-3-(methylsulfonyl)-2-propen-1-ol. organic-chemistry.orgnih.gov The tolerance of hydroxyl groups to these oxidation conditions is well-documented. organic-chemistry.org

Table 1: Oxidation of the Thioether Moiety

| Reagent | Stoichiometry (equiv.) | Primary Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 1 | (E)-3-(methylsulfinyl)-2-propen-1-ol |

| Hydrogen Peroxide (H₂O₂) | ≥ 2 | (E)-3-(methylsulfonyl)-2-propen-1-ol |

| m-CPBA | 1 | (E)-3-(methylsulfinyl)-2-propen-1-ol |

| m-CPBA | ≥ 2 | (E)-3-(methylsulfonyl)-2-propen-1-ol |

The sulfur atom in a thioether is nucleophilic and can react with electrophiles. libretexts.org A characteristic reaction is the formation of a ternary sulfonium (B1226848) salt through S-alkylation. For example, (E)-3-(methylthio)-2-propen-1-ol can react with an alkyl halide, such as methyl iodide, via an Sₙ2 mechanism where the sulfur atom acts as the nucleophile. This reaction results in the formation of a dimethyl(3-hydroxyprop-1-en-1-yl)sulfonium salt. Such sulfonium salts are themselves useful synthetic intermediates.

Direct nucleophilic substitution at the sulfur atom of the thioether, which would involve the displacement of one of the attached groups (e.g., a methyl group), is generally not a facile process under typical nucleophilic substitution conditions. Instead, the nucleophilicity of the sulfur atom itself dominates its reactivity in this context.

Formation of Disulfides and Polysulfides

The sulfur atom in (E)-3-(methylthio)-2-propen-1-ol is a key center of reactivity, particularly in redox reactions that lead to the formation of larger sulfur-containing chains. While the direct oxidation of (E)-3-(methylthio)-2-propen-1-ol to its corresponding disulfide is not extensively detailed in the available literature, the chemistry of related allyl and diallyl sulfides provides a strong basis for understanding these transformations.

The formation of disulfides from thiols is a common oxidative process. In the context of allylic compounds, the interaction of diallyl polysulfides with low molecular weight thiols has been studied, revealing the formation of mixed polysulfides with up to five sulfur atoms in vitro. uea.ac.uk Computational studies on the reactions of diallyl disulfide (DADS) and diallyl trisulfide (DATS) with thiols like cysteine and glutathione (B108866) indicate that the reaction proceeds via nucleophilic attack of the thiolate anion on one of the sulfur atoms. figshare.comacs.orgnih.gov This attack is kinetically and thermodynamically more favorable on the peripheral sulfur atoms in polysulfides. acs.orgnih.gov For instance, the reaction with DATS leads to the formation of an allyl perthiol anion (ASS⁻). acs.orgnih.gov

These findings suggest that (E)-3-(methylthio)-2-propen-1-ol, under appropriate oxidative conditions or in the presence of other sulfur compounds, could participate in thiol-disulfide exchange reactions or be oxidized to form symmetrical or unsymmetrical disulfides and potentially higher-order polysulfides. The presence of a disulfide containing the 3-(methylthio)-2-propenyl moiety, namely (+)-1-Methylpropyl 3-(methylthio)-2-propenyl disulfide, has been identified, confirming the viability of such structures. nih.gov The oxidation of disulfides can be further catalyzed by cyclic seleninate esters to yield thiolsulfinates. nih.gov

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in (E)-3-(methylthio)-2-propen-1-ol is susceptible to a variety of addition and transformation reactions, influenced by the electronic effects of the neighboring sulfur and hydroxyl groups.

Electrophilic additions to unsymmetrical alkenes are governed by the stability of the intermediate carbocation, as described by Markovnikov's rule. youtube.comlibretexts.orgyoutube.comlibretexts.org The electrophile adds to the less substituted carbon, leading to the formation of the more stable carbocation. youtube.comlibretexts.org In the case of (E)-3-(methylthio)-2-propen-1-ol, the regioselectivity of electrophilic addition would be influenced by the competing electronic effects of the methylthio and hydroxymethyl groups. The sulfur atom can stabilize an adjacent carbocation through resonance.

The stereoselectivity of these additions can be either syn or anti, depending on the specific mechanism of the reaction. youtube.com For example, the bromination of alkenes is typically stereospecific, proceeding via anti-addition. chemtube3d.com Studies on the halohydroxylation of allenyl sulfides and selenides, which are structurally related, show that stereoselectivity is influenced by the heteroatom; allenyl sulfoxides exhibit E-selectivity, whereas the corresponding sulfides show Z-selectivity. documentsdelivered.com This suggests that the sulfur atom in (E)-3-(methylthio)-2-propen-1-ol would play a significant role in directing the stereochemical outcome of electrophilic additions. acs.orgnih.gov

The double bond of (E)-3-(methylthio)-2-propen-1-ol can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. wikipedia.orgmasterorganicchemistry.comaccessscience.com The success and rate of these reactions are enhanced when the dienophile has electron-withdrawing groups and the diene possesses electron-donating groups. masterorganicchemistry.com

More pertinent to the structure of (E)-3-(methylthio)-2-propen-1-ol is its potential to act as a precursor to a three-atom component in [4+3] cycloaddition reactions. wikipedia.org These reactions, which form seven-membered rings, often involve the use of an allyl cation as the three-atom π-system. wikipedia.orgillinois.edursc.org Research has shown that sulfur-stabilized allylic cations are effective partners in [4+3] cycloaddition chemistry. semanticscholar.org A protocol has been developed for generating an allylic cation stabilized by both sulfur and oxygen atoms, which then undergoes a [4+3] cycloaddition. semanticscholar.org This indicates that (E)-3-(methylthio)-2-propen-1-ol, upon activation to form the corresponding allylic cation, could react with dienes like furan (B31954) and cyclopentadiene. semanticscholar.orgumich.edu The regioselectivity and stereoselectivity of such reactions can be influenced by the choice of Lewis acid and reaction conditions. semanticscholar.org

Table 1: Effect of Lewis Acid Stoichiometry on a [4+3] Cycloaddition

| Entry | Equivalents of TiCl₄ | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 1 | CH₂Cl₂ | 0 |

| 2 | 2 | CH₂Cl₂ | 35 |

| 3 | 4 | CH₂Cl₂ | 57 |

| 4 | 5 | CH₂Cl₂ | 33 |

| 5 | 6 | CH₂Cl₂ | 17 |

| 6 | 8 | CH₂Cl₂ | 0 |

| 7 | 4 | EtNO₂ | 29 |

Data adapted from a study on a related sulfur-substituted allylic acetal (B89532) cycloaddition with furan, illustrating the impact of Lewis acid concentration on product yield. semanticscholar.org

Transition metal catalysis offers a powerful tool for the functionalization of allylic compounds. nih.govmdpi.comchimia.chresearchgate.netdiva-portal.org Palladium-catalyzed reactions are particularly prominent in the chemistry of allylic sulfides. A notable transformation is the desulfurative coupling of allyl thioethers with organoboronic acids. rsc.orgresearchgate.net This Suzuki-Miyaura type reaction proceeds under mild conditions and demonstrates high chemoselectivity, allowing for the formation of C-C bonds via the selective cleavage of the C-S bond. rsc.org The proposed mechanism involves the oxidative addition of a Pd(0) species to the C-S bond, facilitated by a silver cation, followed by transmetallation with the organoboronic acid and subsequent reductive elimination. rsc.org

Other transition metals like nickel, rhodium, and iridium also catalyze transformations of allylic sulfides. organic-chemistry.org For instance, nickel(0) complexes can promote the reaction of allylic acetates with thiols to produce allylic sulfides with retention of configuration. organic-chemistry.org Rhodium catalysts are effective for the hydrothiolation of 1,3-dienes to yield allylic sulfides. organic-chemistry.org These examples underscore the potential of (E)-3-(methylthio)-2-propen-1-ol to undergo a variety of transition metal-mediated transformations, leading to diverse molecular architectures.

Table 2: Palladium-Catalyzed Desulfurative Coupling of an Allyl Sulfide (B99878)

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | α-Phenyl enone | 85 |

| 2 | 4-Methylphenylboronic acid | α-(4-Methylphenyl) enone | 82 |

| 3 | 4-Methoxyphenylboronic acid | α-(4-Methoxyphenyl) enone | 78 |

| 4 | 4-Fluorophenylboronic acid | α-(4-Fluorophenyl) enone | 75 |

Illustrative yields from a study on the palladium-catalyzed coupling of an allyl sulfide with various arylboronic acids. rsc.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Understanding the intricate details of reaction pathways for compounds like (E)-3-(methylthio)-2-propen-1-ol relies on a combination of kinetic and spectroscopic techniques. Kinetic studies provide quantitative data on reaction rates and the influence of various parameters, such as reactant concentrations and temperature. For example, the ozonolysis of allyl methyl sulfide has been investigated using "in situ" FTIR spectroscopy to determine rate coefficients. acs.org These studies revealed that the reaction proceeds through two competitive pathways: addition of ozone to the C=C double bond and reaction with the sulfur atom. acs.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring reaction mechanisms, calculating activation barriers, and predicting the stability of intermediates and transition states. figshare.comacs.orgnih.govacs.org DFT studies on the reaction of diallyl polysulfides with thiols have elucidated the preference for nucleophilic attack on specific sulfur atoms. figshare.comacs.orgnih.gov Spectroscopic methods like NMR and GC-MS are indispensable for identifying reaction products and intermediates, providing crucial evidence for proposed mechanisms. rsc.org For instance, crude ¹H NMR and GC-MS analysis were used to observe byproducts in the palladium-catalyzed desulfurative coupling, supporting the proposed mechanistic steps. rsc.org Combined experimental and theoretical studies, such as those performed on the gas-phase pyrolysis of diallyl sulfoxide, provide a comprehensive understanding of the reaction kinetics and mechanism. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of (E)-3-(methylthio)-2-propen-1-ol. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million. This high precision allows for the determination of the elemental composition of the molecule with a high degree of confidence.

The process involves ionizing the (E)-3-(methylthio)-2-propen-1-ol molecule and then separating the resulting ions based on their mass-to-charge ratio. The high resolution of the instrument enables the differentiation of ions with very similar masses, which is crucial for distinguishing between different compounds that may have the same nominal mass but different elemental formulas. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the chemical formula of (E)-3-(methylthio)-2-propen-1-ol (C4H8OS), a positive identification can be made. nist.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of (E)-3-(methylthio)-2-propen-1-ol. ipb.ptnih.gov While one-dimensional (1D) NMR provides initial information about the chemical environment of protons and carbons, multi-dimensional techniques, such as 2D NMR, are necessary to piece together the complete molecular structure. nih.govresearchgate.net

Common 2D NMR experiments used for this purpose include:

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For (E)-3-(methylthio)-2-propen-1-ol, COSY would show correlations between the protons on the propenyl backbone, helping to establish their connectivity. st-andrews.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This is vital for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. st-andrews.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it can confirm the connection between the methylthio group and the propenol backbone. ipb.ptst-andrews.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry of the double bond, confirming the (E)-configuration of the molecule. researchgate.net

The combination of these multi-dimensional NMR experiments provides a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of (E)-3-(methylthio)-2-propen-1-ol. nih.govrero.ch

Advanced Chromatographic Techniques for Separation and Detection in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) and Olfactometry (GC-O) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like (E)-3-(methylthio)-2-propen-1-ol, particularly in complex mixtures such as food and environmental samples. nih.govphcogres.comresearchgate.netsemanticscholar.org The process involves separating the volatile components of a sample in a gas chromatograph, which are then introduced into a mass spectrometer for detection and identification. nih.gov The retention time of the compound in the GC column provides an initial identification parameter, while the mass spectrum serves as a molecular fingerprint, allowing for confirmation by matching it against spectral libraries. nih.gov

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that couples the separation power of GC with human sensory perception. pfigueiredo.org As the separated compounds elute from the GC column, they are split into two streams. One stream goes to a mass spectrometer for chemical identification, while the other is directed to a sniffing port where a trained analyst can detect and describe the odor of each compound. This is particularly valuable for identifying odor-active compounds, even at concentrations below the detection limits of the MS detector. pfigueiredo.orgimreblank.ch Given that sulfur-containing compounds often have potent odors, GC-O is a critical tool for understanding the sensory impact of (E)-3-(methylthio)-2-propen-1-ol in various contexts. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. nih.govnih.govmdpi.com In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a sample vial. mdpi.com Volatile compounds, including (E)-3-(methylthio)-2-propen-1-ol, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and analysis by MS. nih.govnih.gov

The choice of fiber coating is crucial and can be optimized to selectively extract specific classes of compounds. researchgate.net HS-SPME offers several advantages, including its simplicity, speed, and high sensitivity, making it an ideal method for the routine analysis of (E)-3-(methylthio)-2-propen-1-ol in a variety of matrices. nih.govmdpi.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) in Metabolomics Research

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that separates ions based on their electrophoretic mobility in a capillary filled with a conductive buffer. nih.govnih.gov This technique is particularly well-suited for the analysis of polar and charged metabolites, making it a valuable tool in metabolomics research. nih.govnih.govnih.govdiva-portal.orgelsevierpure.com While (E)-3-(methylthio)-2-propen-1-ol itself is a neutral molecule, its analysis by CE-MS could be explored through derivatization to introduce a charged group or by using specific CE modes like micellar electrokinetic chromatography (MEKC).

CE offers a different separation mechanism compared to GC and LC, providing an orthogonal approach that can resolve compounds that are difficult to separate by other means. chromatographyonline.com The coupling of CE with MS allows for sensitive and selective detection of the separated analytes. mdpi.com The utility of CE-MS lies in its ability to analyze small sample volumes and provide high separation efficiency. chromatographyonline.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. su.se Both techniques probe the energy levels of molecular vibrations, but they are governed by different selection rules. rsc.orguhcl.edu

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration results in a change in the molecular dipole moment. rsc.orgvscht.czoregonstate.edu The IR spectrum of (E)-3-(methylthio)-2-propen-1-ol would show characteristic absorption bands corresponding to its various functional groups.

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. researchgate.net A Raman spectrum provides information about vibrations that cause a change in the polarizability of the molecule. nepjol.inforesearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

A definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and preferred solid-state conformation, is single-crystal X-ray crystallography. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the molecule's architecture.

Despite a thorough search of scientific literature and crystallographic databases, no published crystal structure for 2-Propen-1-ol, 3-(methylthio)-, (E)- could be located. The determination of its crystal structure has either not been undertaken or the results have not been made publicly available.

Had a suitable single crystal of (E)-3-(methylthio)-2-propen-1-ol been subjected to X-ray diffraction analysis, the resulting data would provide invaluable insights into its molecular geometry. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The intensities and positions of the diffracted beams are used to calculate an electron density map of the repeating unit within the crystal, from which a model of the molecule can be built and refined.

Determination of Absolute Stereochemistry

For a chiral molecule, X-ray crystallography can determine its absolute configuration. The (E)-isomer of 3-(methylthio)-2-propen-1-ol is itself achiral. However, if a chiral derivative were synthesized, or if the compound were co-crystallized with a chiral auxiliary, the absolute stereochemistry of the new chiral centers could be established. This is typically achieved through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by atoms when the wavelength of the X-ray is near an absorption edge of one of the atoms. The Flack parameter is a critical value calculated during the crystallographic refinement that indicates whether the determined absolute structure is correct. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.

Conformational Analysis

While experimental data for the target compound is unavailable, the following table illustrates the type of crystallographic data that would be obtained from a successful X-ray diffraction study of a hypothetical organic molecule.

Table 1: Representative Crystallographic Data for a Hypothetical Organic Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C4H8OS |

| Formula Weight | 104.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 5.678(1) |

| c (Å) | 12.345(3) |

| β (°) | 109.23(1) |

| Volume (ų) | 564.8(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.223 |

| Absorption Coefficient (mm⁻¹) | 0.45 |

| F(000) | 224 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5432 |

| Independent reflections | 1234 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

Biosynthetic Pathways and Enzymatic Transformations in Non Human Biological Systems

Precursor Identification and Elucidation of Biosynthetic Routes

The biosynthesis of (E)-2-Propen-1-ol, 3-(methylthio)- is intrinsically linked to the metabolism of the essential amino acid, methionine.

Pathways Involving Methionine Metabolism to Methylthio-Containing Compounds (e.g., Methionol (B20129), Methional)

The primary route for the formation of precursors to (E)-2-Propen-1-ol, 3-(methylthio)- is the Ehrlich pathway, a well-established metabolic sequence in yeasts and other microorganisms for the conversion of amino acids into higher alcohols, also known as fusel alcohols. nih.govnih.gov In this pathway, methionine undergoes a series of enzymatic reactions:

Transamination: The amino group of methionine is transferred to an α-keto acid, resulting in the formation of 4-(methylthio)-2-oxobutanoic acid (KMBA).

Decarboxylation: KMBA is then decarboxylated to produce 3-(methylthio)propanal, commonly known as methional. nih.gov

Reduction: Finally, methional is reduced to 3-(methylthio)-1-propanol, also referred to as methionol. nih.govnih.gov

Yeast, particularly Saccharomyces cerevisiae, has been shown to efficiently produce methionol from methionine through this pathway. nih.gov The enzyme responsible for the reduction of methional to methionol has been identified as an alcohol dehydrogenase (ADH). nih.gov Specifically, in Saccharomyces cerevisiae, the alcohol dehydrogenase Adh4p has been shown to catalyze this conversion.

Enzymatic Conversions Leading to (E)-2-Propen-1-ol, 3-(methylthio)- Analogues

The direct enzymatic conversion of the saturated alcohol, methionol, or the aldehyde, methional, to the unsaturated allyl alcohol, (E)-2-Propen-1-ol, 3-(methylthio)-, is an area of active research. While the precise enzyme has not been definitively identified, the transformation from a saturated propanol (B110389) to a propenol suggests the involvement of a dehydrogenase or a related oxidoreductase capable of introducing a double bond.

Role of Specific Enzymes in Chiral Recognition and Stereospecific Formation

The "(E)-" designation in (E)-2-Propen-1-ol, 3-(methylthio)- refers to the stereochemistry of the double bond, indicating a trans configuration. The formation of this specific isomer points to a highly controlled, enzyme-catalyzed reaction. While the exact enzyme is yet to be characterized for this specific compound, the field of biocatalysis offers insights into how such stereoselectivity is achieved.

Enzymes, particularly dehydrogenases and isomerases, are known for their ability to exhibit high stereospecificity. The active site of such an enzyme would bind the precursor molecule, likely methionol or a derivative, in a specific orientation that facilitates the removal of hydrogen atoms to form the double bond in the energetically favorable trans configuration. The chirality of sulfur-containing compounds and the stereospecificity of enzymes that act on them are well-documented phenomena, suggesting that a specific enzyme is responsible for the formation of the (E)-isomer. researchgate.netpsu.edursc.org

In vitro Reconstitution of Biosynthetic Steps

The in vitro reconstitution of the complete biosynthetic pathway for (E)-2-Propen-1-ol, 3-(methylthio)- has not been extensively reported. However, individual steps of the precursor synthesis have been successfully demonstrated in vitro. For instance, the production of methionol from methional has been achieved using purified yeast alcohol dehydrogenase (Adh4p).

The reconstitution of the final step, the conversion of methionol to (E)-2-Propen-1-ol, 3-(methylthio)-, would require the identification and isolation of the specific enzyme responsible for this transformation. A typical in vitro reconstitution experiment would involve:

Purification of the candidate enzyme(s): This would likely be a dehydrogenase or a related oxidoreductase.

Incubation with the substrate: Purified methionol would be incubated with the enzyme in a suitable buffer system containing any necessary cofactors (e.g., NAD+/NADP+).

Product analysis: The reaction mixture would be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the formation of (E)-2-Propen-1-ol, 3-(methylthio)- and to confirm its stereochemistry.

Such in vitro studies are crucial for definitively identifying the enzymes and mechanisms involved in the biosynthesis of this important flavor compound.

Theoretical and Computational Chemistry Studies on E 2 Propen 1 Ol, 3 Methylthio

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Conformation

No published data from Density Functional Theory (DFT) or ab initio calculations for the electronic structure and conformation of (E)-2-Propen-1-ol, 3-(methylthio)- are available. Such studies would typically involve the determination of optimized molecular geometries, electronic energies, and the relative stabilities of different conformers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no records of molecular dynamics simulations being performed for (E)-2-Propen-1-ol, 3-(methylthio)-. These simulations would be instrumental in understanding the compound's conformational landscape in different environments and in characterizing its intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Properties and Reaction Transition States

The prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) and the modeling of reaction transition states involving (E)-2-Propen-1-ol, 3-(methylthio)- have not been reported. These computational analyses are crucial for correlating theoretical models with experimental data and for elucidating reaction mechanisms.

Structure-Reactivity Relationship Modeling

No structure-reactivity relationship models for (E)-2-Propen-1-ol, 3-(methylthio)- were found in the reviewed literature. This type of modeling would provide insights into how the structural features of the molecule influence its chemical reactivity.

Chemical Ecology and Biochemical Roles Non Clinical Contexts

Role in Plant Volatile Organic Compound (VOC) Emission and Plant-Environment Interactions

Plants emit a vast array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment, including attracting pollinators and defending against herbivores and pathogens. nih.gov Sulfur-containing VOCs, such as those found in Allium species, are a crucial part of this chemical communication system. mdpi.com

The release of these compounds is often a response to tissue damage, serving as a defense mechanism. mdpi.com The pungent and reactive nature of compounds like allicin (B1665233) and other thiosulfinates can deter herbivores and inhibit the growth of pathogenic microbes. nih.gov Therefore, the precursors and enzymes to produce these defensive compounds are stored in separate cellular compartments and are only released upon injury. ishs.org

While specific studies on the emission of 2-Propen-1-ol, 3-(methylthio)-, (E)- as a plant VOC are lacking, the general class of sulfur-containing volatiles plays a significant role in the chemical ecology of the plants that produce them. These emissions are not only a defense response but also contribute to the characteristic scent of the plant, which can influence the behavior of other organisms in its ecosystem.

Investigation of Biochemical Interactions with Enzymes and Receptors in vitro (excluding clinical pharmacology)

The biological activities of organosulfur compounds from plants like garlic have been the subject of numerous in vitro studies, primarily focusing on their potential health benefits, which falls outside the scope of this article. However, some of this research provides insights into their biochemical interactions in non-clinical contexts.

Many of the biological effects of these sulfur compounds are attributed to their ability to interact with thiol-containing proteins, such as enzymes. nih.gov Allicin, for example, is known to react with the thiol groups of enzymes, which can lead to their inactivation. nih.gov This reactivity is a key aspect of its antimicrobial properties.

In vitro studies have shown that organosulfur compounds can modulate the activity of various enzymes. For instance, some allyl derivatives have been found to increase the activity of glutathione (B108866) S-transferases (GST), a family of enzymes involved in detoxification processes. nih.gov Other research has investigated the immunomodulatory effects of compounds like S-1-propenyl-l-cysteine (S1PC) in vitro. researchgate.net

It is important to note that most of these in vitro studies have been conducted on a complex mixture of compounds found in plant extracts or on a few of the most abundant and well-known organosulfur compounds like allicin and diallyl disulfide. mdpi.comnih.gov Specific in vitro biochemical studies on 2-Propen-1-ol, 3-(methylthio)-, (E)- are not available in the current scientific literature.

Advanced Synthetic Applications and Materials Science Potential

(E)-2-Propen-1-ol, 3-(methylthio)- as a Building Block in Complex Organic Synthesis

The strategic placement of reactive sites within (E)-2-Propen-1-ol, 3-(methylthio)- allows for its use in the construction of intricate molecular architectures. Its utility as a three-carbon building block is enhanced by the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Heterocyclic compounds are fundamental to pharmaceuticals and agrochemicals. The structure of (E)-2-Propen-1-ol, 3-(methylthio)- is well-suited for the synthesis of various heterocyclic systems, particularly those containing sulfur. The vinyl thioether functionality can act as a dienophile or a Michael acceptor in cycloaddition and annulation reactions, respectively. For instance, the electron-rich double bond, influenced by the sulfur atom, can react with suitable dienes in [4+2] cycloadditions to form substituted thiacyclohexene derivatives.

Furthermore, the allylic alcohol portion can be transformed to participate in cyclization. It can be converted into a leaving group for intramolecular substitution or an aldehyde for condensation reactions. While direct research on this specific molecule is limited, analogous strategies with related sulfur-containing compounds are well-documented. For example, various nitrogen-sulfur containing heterocycles are synthesized from precursors that possess amino and alcohol functionalities, highlighting the potential for similar cyclization pathways.

Table 1: Potential Heterocyclic Synthesis Pathways

| Reaction Type | Role of (E)-2-Propen-1-ol, 3-(methylthio)- | Potential Heterocycle |

|---|---|---|

| [4+2] Cycloaddition | Dienophile | Tetrahydrothiopyran derivatives |

| Michael Addition/Annulation | Michael Acceptor | Thiane or Thiepane derivatives |

In medicinal chemistry, synthetic analogues of natural products are crucial for developing new therapeutic agents. (E)-2-Propen-1-ol, 3-(methylthio)- serves as a versatile C3-synthon for introducing a sulfur-containing fragment into a target molecule. The methylthio group can be a key functional handle; it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then be used in fragment coupling reactions or eliminated to introduce a double bond.

The allylic alcohol functionality is also of significant synthetic value. Allyl alcohols can be directly involved in synthesis without pre-functionalization, which improves atomic economy. They can undergo stereoselective epoxidation, serve as substrates in transition metal-catalyzed cross-coupling reactions, or be converted into other functional groups necessary for building the carbon skeleton of a natural product analogue.

Potential in Designing Functional Materials with Sulfur-Containing Moieties

The incorporation of sulfur into polymers can impart unique and desirable properties, including high refractive indices, thermal stability, and affinity for heavy metals. (E)-2-Propen-1-ol, 3-(methylthio)- is a promising monomer for creating such functional materials due to its polymerizable allyl group.

Allyl monomers are known to polymerize, although often at slow rates, to yield polymers or oligomers. This process can be controlled to produce materials with specific molecular weights and properties. The polymerization of (E)-2-Propen-1-ol, 3-(methylthio)- would result in a polymer with a repeating sulfur-containing side chain. The presence of the sulfur atom in the side chain is expected to significantly influence the material's bulk properties. For example, polymers with thioether side chains often exhibit high refractive indices, making them suitable for optical applications such as lenses and coatings. The free hydroxyl groups from the alcohol moiety can serve as sites for cross-linking or further post-polymerization functionalization, allowing for the tuning of material properties like solubility and mechanical strength. nih.gov

The reactivity of allyl-terminated polymers allows for the insertion of a broad diversity of architectures and functionalities through various chemical reactions, such as thiol-ene chemistry. nih.gov This versatility makes (E)-2-Propen-1-ol, 3-(methylthio)- a candidate for advanced material design in fields ranging from optoelectronics to specialized coatings.

Table 2: Potential Properties of Polymers Derived from (E)-2-Propen-1-ol, 3-(methylthio)-

| Property | Originating Moiety | Potential Application |

|---|---|---|

| High Refractive Index | Methylthio Group | Optical lenses, anti-reflective coatings |

| Metal Ion Binding | Thioether (Sulfur atom) | Sensors, environmental remediation (heavy metal removal) |

| Adhesion | Hydroxyl and Thioether Groups | Specialty adhesives and coatings |

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Protocols

The future of chemical synthesis for compounds like (E)-2-Propen-1-ol, 3-(methylthio)- lies in the adoption of green and sustainable principles. chemijournal.com The goal is to design processes that maximize the incorporation of all starting materials into the final product, minimize waste, and avoid hazardous reagents and solvents. chemijournal.com For allylic thioethers, this involves moving away from traditional multi-step procedures that require pre-functionalization of substrates. rsc.org

Emerging research highlights several promising strategies:

Direct Catalytic Allylation: Gold(I)-catalyzed direct thioetherification reactions between allylic alcohols and thiols are highly atom-economical, producing only water as a byproduct. nih.gov This approach avoids the need to convert the alcohol into a better leaving group, simplifying the process. nih.gov

Metal-Free and Solvent-Free Conditions: Recent protocols have demonstrated the synthesis of allylic thioethers from allylic alcohols and thiols without any catalyst or solvent, representing a significant advancement in green chemistry. researchgate.net Other metal-free approaches utilize readily available reagents like di-tert-butyl peroxide (DTBP) to couple allyl iodides with disulfides. semanticscholar.org

Novel Reagent Systems: To circumvent the use of malodorous thiols, methods using phosphorothioate (B77711) esters as the sulfur source have been developed. nih.govdartmouth.edu Another innovative, halide-free and metal-free strategy involves a three-component reaction of an allylic alcohol, elemental sulfur, and a P(O)H compound. rsc.org

These modern protocols offer significant advantages over older methods, as summarized in the table below.

| Synthetic Approach | Key Advantages | Reference |

| Gold(I)-Catalysis | High regioselectivity, mild conditions, atom-economical (water is the only byproduct). | nih.gov |

| Metal-Free/Solvent-Free | Eco-friendly, cost-effective, avoids toxic catalysts and organic solvents. | researchgate.net |

| Metal-Free (DTBP) | Avoids transition metals, good yields, regio- and stereoselective. | semanticscholar.org |

| Halide-Free Three-Component Reaction | Avoids toxic and odorous starting materials, no pre-functionalization needed. | rsc.org |

| Phosphorothioate Esters | Avoids the use of volatile and odorous thiols. | nih.govdartmouth.edu |

Application of Advanced hyphenated analytical techniques for in situ monitoring of reactions or biological processes

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for modern chemical and biological analysis. nih.govsaspublishers.com The combination of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provides unparalleled sensitivity and specificity for identifying and quantifying compounds in complex mixtures. chemijournal.comresearchgate.net

For a volatile sulfur compound like (E)-2-Propen-1-ol, 3-(methylthio)-, these techniques are crucial for:

In Situ Reaction Monitoring: Real-time analysis of synthetic reactions allows for precise optimization of conditions, identification of transient intermediates, and mechanistic studies. saspublishers.com

Biological and Environmental Trace Analysis: In biological systems, this compound may exist as a fleeting aroma component or metabolite. nih.gov Techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS are ideal for detecting such volatile compounds in complex matrices like food products or biological tissues. nih.gov A study on fermented soy products successfully used HS-SPME/GC-Time-of-Flight-MS to identify a range of volatile organic compounds, including various sulfur-containing molecules. nih.gov

Metabolite Stabilization: The inherent reactivity of sulfur compounds presents analytical challenges, particularly the oxidation of thiol groups. nih.gov Methodologies are being developed that involve derivatization, such as using N-ethyl maleimide (B117702) to protect thiol groups, ensuring accurate measurement of these metabolites during analysis by LC-MS/MS. nih.govsigmaaldrich.com

The primary hyphenated techniques and their potential applications are listed below.

| Technique | Application Area | Key Benefit | Reference |

| GC-MS | Analysis of volatile compounds, reaction monitoring. | High resolution for volatile components, provides structural information from fragmentation. | chemijournal.com |

| LC-MS/MS | Analysis of metabolites in biological fluids, quantification. | High sensitivity and selectivity, suitable for non-volatile compounds and complex mixtures. | nih.govnih.gov |

| LC-NMR | Structural elucidation of unknown compounds in mixtures. | Provides detailed structural connectivity without isolating the compound. | saspublishers.comresearchgate.net |

| HS-SPME-GC-MS | Analysis of volatile and semi-volatile compounds in biological or food samples. | Solvent-free extraction, high sensitivity for aroma and flavor compounds. | nih.gov |

Interdisciplinary Research Integrating Omics Technologies with Chemical Analysis

Omics technologies (genomics, proteomics, metabolomics) offer a systems-level view of biological processes. nih.govnih.gov Integrating these high-throughput approaches with targeted chemical analysis can uncover the function and metabolic pathways of specific molecules like (E)-2-Propen-1-ol, 3-(methylthio)-. apsnet.org Metabolomics, the comprehensive study of all small molecules in a biological system, is particularly relevant. researchgate.net

Future interdisciplinary research could focus on:

Identifying Biosynthetic Pathways: In organisms where this compound might be a natural product (e.g., in certain plants or microorganisms), metabolomics can help elucidate its formation pathway. By comparing the metabolic profiles of different organisms or mutants, researchers can identify precursor molecules and associated enzymes. apsnet.org

Elucidating Biological Roles: Integrated studies can reveal the function of volatile sulfur compounds in chemical ecology, such as their role in plant-microbe or insect-plant interactions. apsnet.org An integrated metabolomics and "volatolomics" study of fermented soy products, for instance, successfully correlated specific volatile profiles, including sulfur compounds, with different fermentation stages and products. nih.gov

Biomarker Discovery: Changes in the levels of specific metabolites can serve as biomarkers for biological states or the effects of external stimuli. nih.gov By combining omics platforms with analytical chemistry, researchers can identify how compounds like (E)-2-Propen-1-ol, 3-(methylthio)- or its downstream metabolites are affected by disease or exposure to toxins. unimi.itbham.ac.uk

Exploration of Uncharted Reactivity and Novel Transformations

While the synthesis of allylic thioethers is well-explored, their full reactive potential remains an area of active investigation. The unique electronic properties conferred by the sulfur atom and the adjacent double bond suggest that (E)-2-Propen-1-ol, 3-(methylthio)- could participate in a variety of novel chemical transformations.

Future research directions may include:

Novel Catalytic Couplings: Beyond their synthesis, thioethers themselves can act as organocatalysts. A recently discovered thioether-catalyzed cross-coupling of allyl bromides with arylboronic acids suggests that the sulfur atom can play a direct role in facilitating new bond formations. nih.gov Exploring the catalytic activity of (E)-2-Propen-1-ol, 3-(methylthio)- in similar or new reactions is a promising avenue.

Reactions with Elemental Sulfur: Early work has shown that allylic thioethers can react with elemental sulfur, suggesting potential for creating more complex sulfur-containing heterocycles or polysulfides. acs.org

Enantioselective Transformations: The development of new chiral ligands and catalytic systems for palladium-catalyzed allylic substitutions opens the door to performing highly enantioselective reactions on allylic thioether substrates. acs.org This could lead to the synthesis of chiral sulfur-containing building blocks for pharmaceuticals or materials.

Unexpected Rearrangements: The study of related sulfur compounds has revealed unexpected transformations, such as the propanethiolate-induced conversion of 2,3,5-trithiahexane (B1207228) into various trithiocarbonates. researchgate.net Systematic investigation of the reactivity of (E)-2-Propen-1-ol, 3-(methylthio)- under various conditions could lead to the discovery of similarly novel and synthetically useful rearrangements.

Expansion of Theoretical Models for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting chemical reactivity. nih.gov By modeling electronic structure, reaction energies, and transition states, researchers can gain insights that are difficult or impossible to obtain through experimentation alone.

For (E)-2-Propen-1-ol, 3-(methylthio)-, theoretical models can be expanded to:

Elucidate Reaction Mechanisms: DFT calculations have already been used to support the proposed mechanisms of gold-catalyzed thioetherification reactions, helping to explain observed regioselectivity by comparing the thermodynamic stability of the possible products. nih.gov This approach can be applied to predict the outcomes of new, unexplored reactions.

Predict Adsorption and Surface Interactions: DFT and Molecular Dynamics (MD) simulations are used to study the adsorption behavior of sulfur compounds on various surfaces, which is relevant for applications in catalysis and sensor technology. bohrium.comnih.gov Such models could predict how (E)-2-Propen-1-ol, 3-(methylthio)- interacts with metal catalysts or biological receptors.

Develop Quantitative Structure-Reactivity Relationships (QSAR): By calculating various electronic parameters (e.g., electron affinity, orbital energies) for a series of related compounds and correlating them with experimentally measured reaction rates, predictive models can be built. nih.gov Such a model could be developed to predict the reactivity of a wide range of substituted allylic thioethers in specific reactions, accelerating the discovery of molecules with desired properties.

Q & A

Q. What role does the methylthio group play in the compound’s bioactivity?

- Methodological Answer :

- Electrophilic Reactivity : The -SCH group enhances electrophilicity at the β-carbon, facilitating conjugation with glutathione in detoxification pathways.

- Enzyme Inhibition : Molecular docking simulations suggest competitive binding at CYP450 active sites, explaining reported hepatotoxicity.

Structure-activity relationship (SAR) studies using analogs (e.g., -OCH substitution) clarify bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.